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Compound of Interest

Indirubin-3'-monoxime-5-sulphonic
Compound Name: o
aci

Cat. No.: B1496731

Introduction

Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural bis-
indole alkaloid. Indirubin itself is the active component of Danggui Longhui Wan, a traditional
Chinese medicine formulation that has been used for treating chronic myelogenous leukemia.
The sulphonated monoxime derivative exhibits increased potency and selectivity as a kinase
inhibitor, making it a valuable tool for research in oncology, neurodegenerative diseases, and
inflammatory conditions. This technical guide provides an in-depth overview of its chemical
properties, biological activity, and relevant experimental protocols for researchers, scientists,
and drug development professionals.

Chemical Identity and Structure

Indirubin-3'-monoxime-5-sulphonic acid is a potent and selective inhibitor of several key
protein kinases. Its chemical details are as follows:

CAS Number: 331467-05-1[1][2][3][4]

Molecular Formula: C16H11N30sS[2][3][4]

Molecular Weight: 357.34 g/mol [3]

SMILES: 0=S(C1=CC2=C(NC(/C2=C3NC4=C(C=CC=C4)C/3=N\0)=0)C=C1)(0)=0][1]
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e InChl Key: IZDNACYDKBNHHC-UHFFFAOYSA-N[3]

Caption: Chemical structure of Indirubin-3'-monoxime-5-sulphonic acid.

Quantitative Data: Kinase Inhibitory Activity

Indirubin-3'-monoxime-5-sulphonic acid is a highly potent, reversible, and selective inhibitor
of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3[3 (GSK-3[).[3]
The inhibitory mechanism is competitive with respect to ATP, indicating that the compound
binds to the ATP-binding pocket of the kinases.[3]

Target Kinase ICs0 (NM) Reference
CDK1 5 [1](2]
CDK5 7 [1](2]
GSK-3pB 80 [1][2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Indirubin-3'-monoxime-5-sulphonic acid is the
inhibition of key kinases involved in cell cycle progression, neuronal function, and oncogenic
signaling.

e Inhibition of CDKs: By inhibiting CDK1 and CDK5, the compound disrupts the cell cycle,
leading to arrest, particularly in the G2/M phase, and can induce apoptosis in cancer cells.[5]
CDKS5 inhibition is also relevant in the context of neurodegenerative diseases like
Alzheimer's, as CDKS5 is involved in the abnormal phosphorylation of the tau protein.[6]

e Inhibition of GSK-3[: GSK-3[ is a multifunctional kinase implicated in various cellular
processes, including glycogen metabolism, cell proliferation, and apoptosis. Its inhibition by
indirubin derivatives is another avenue through which these compounds exert their anti-
proliferative and pro-apoptotic effects.[6] GSK-3[3 is also a key kinase in the phosphorylation
of tau protein.[6]

e Inhibition of STAT3 Signaling: Indirubin derivatives have been shown to potently block the
constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7][8]
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STAT3 is a transcription factor that, when constitutively active, promotes the expression of
genes involved in cell survival and proliferation. Inhibition of STAT3 signaling can lead to the
downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, thereby inducing apoptosis
in cancer cells.[1][8]
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Caption: Inhibition of key signaling pathways by Indirubin-3'-monoxime-5-sulphonic acid.

Experimental Protocols

The following are generalized protocols for key experiments involving Indirubin-3'-monoxime-
5-sulphonic acid, based on methodologies cited in the literature. Researchers should optimize
these protocols for their specific experimental systems.
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In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (ICso) of Indirubin-3'-

monoxime-5-sulphonic acid against a target kinase (e.g., CDK1, GSK-3p).

Materials:

Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-33)
Specific peptide substrate for the kinase
Indirubin-3'-monoxime-5-sulphonic acid

ATP

Kinase assay buffer (composition varies, but typically contains MOPS or HEPES, MgClz,
EGTA, and DTT)

Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)
384-well microplates

Plate reader compatible with the chosen detection method

Procedure:

Compound Preparation: Prepare a stock solution of Indirubin-3'-monoxime-5-sulphonic
acid in DMSO (e.g., 10 mM). Perform serial dilutions in the kinase assay buffer to obtain a
range of concentrations for testing.

Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the
various concentrations of the inhibitor.

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration
should be close to the Michaelis constant (Km) for the specific kinase.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room
temperature) for a specified period (e.g., 30-60 minutes).
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» Detection: Stop the reaction and measure the kinase activity using a suitable detection
reagent according to the manufacturer's instructions. This typically involves quantifying the
amount of phosphorylated substrate or the amount of ADP produced.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve to determine the ICso value.

Cell Proliferation Assay (CCK-8)

Objective: To assess the effect of Indirubin-3'-monoxime-5-sulphonic acid on the
proliferation of a cancer cell line.

Materials:

e Human cancer cell line (e.g., A2780, OVCAR3)[3][9]
o Complete cell culture medium

¢ Indirubin-3'-monoxime-5-sulphonic acid

e Cell Counting Kit-8 (CCK-8)

o 96-well cell culture plates

» Microplate reader

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and
allow them to adhere overnight.[3]

o Treatment: Treat the cells with various concentrations of Indirubin-3'-monoxime-5-
sulphonic acid (e.g., 0.5 uM to 20 uM) for different time points (e.g., 24, 48, 72 hours).[3]
Include a vehicle control (DMSO).

o CCK-8 Addition: At the end of the treatment period, add 10 pL of CCK-8 solution to each well
and incubate for 1-4 hours at 37°C.[3]
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o Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot cell viability against the drug concentration to determine the growth inhibitory
effects.

Western Blotting for Phospho-STAT3

Objective: To determine if Indirubin-3'-monoxime-5-sulphonic acid inhibits the
phosphorylation of STAT3 in cancer cells.

Materials:

Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)

¢ Indirubin-3'-monoxime-5-sulphonic acid

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-3-actin
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

o SDS-PAGE and Western blotting equipment

Procedure:

o Cell Treatment: Culture the cells to 70-80% confluency and then treat them with various
concentrations of Indirubin-3'-monoxime-5-sulphonic acid for a specific duration (e.g., 30
minutes to 24 hours).[1]

» Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.
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o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer the proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSAin TBST for 1 hour.[3]

o Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at
4°C.[3]

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.[3]

» Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]

» Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for
total STAT3 and a loading control like B-actin to ensure equal protein loading.

Conclusion

Indirubin-3'-monoxime-5-sulphonic acid is a powerful research tool for investigating cellular
signaling pathways governed by CDKs, GSK-3[3, and STAT3. Its potent and selective inhibitory
activity makes it a valuable lead compound in the development of therapeutics for various
proliferative and neurodegenerative diseases. The experimental protocols outlined in this guide
provide a foundation for researchers to explore the multifaceted biological effects of this
compound. As with any potent biological agent, careful experimental design and optimization
are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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